N-[4-(1-Adamantyl)phenyl]-N-(methylsulfonyl)glycine
Overview
Description
2-[4-(1-Adamantyl)-N-methylsulfonylanilino]acetic acid is a compound that features an adamantane moiety, which is known for its unique cage-like structure. Adamantane derivatives have been widely studied due to their remarkable stability and diverse applications in various fields, including medicinal chemistry, materials science, and nanotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-Adamantyl)phenyl]-N-(methylsulfonyl)glycine typically involves multiple steps, starting with the functionalization of adamantane. One common approach is the radical functionalization of adamantane to introduce the desired substituents . The synthesis may involve the following steps:
Functionalization of Adamantane: Introduction of a sulfonyl group to the adamantane core.
Formation of Anilino Derivative: Reaction of the functionalized adamantane with aniline to form the anilino derivative.
Acetic Acid Introduction: Coupling of the anilino derivative with acetic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-Adamantyl)-N-methylsulfonylanilino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or other substituents.
Substitution: The adamantane core can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the adamantane core.
Scientific Research Applications
2-[4-(1-Adamantyl)-N-methylsulfonylanilino]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[4-(1-Adamantyl)phenyl]-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity and stability of the compound, allowing it to interact effectively with biological membranes and proteins. The sulfonyl group may participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Aminoadamantane: Known for its antiviral properties and used in the treatment of influenza.
1,3-Dehydroadamantane:
Adamantyl tripeptides: Used in drug delivery systems and surface recognition studies.
Uniqueness
2-[4-(1-Adamantyl)-N-methylsulfonylanilino]acetic acid is unique due to its combination of the adamantane core with a sulfonyl anilino group and acetic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-(1-adamantyl)-N-methylsulfonylanilino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4S/c1-25(23,24)20(12-18(21)22)17-4-2-16(3-5-17)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-12H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNGPDPUCQUBES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201331270 | |
Record name | 2-[4-(1-adamantyl)-N-methylsulfonylanilino]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201331270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
49.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47195445 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
592473-65-9 | |
Record name | 2-[4-(1-adamantyl)-N-methylsulfonylanilino]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201331270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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